2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate

Bioconjugation Crosslinking Stability

Researchers often face premature thiol oxidation and uncontrolled crosslinking when conjugating hydrophobic payloads. This reagent solves that: an NHS ester for amine coupling and an acid-labile trityl-protected thiol that remains inert until TFA deprotection, enabling precise sequential bioconjugation. Key advantages: • Orthogonal to Fmoc-SPPS, allows N-terminal Mpa introduction. • Two-step process eliminates self-crosslinking. • Compatible with organic solvents for hydrophobic molecules. • Free thiol generated on-demand for maleimide/metal conjugation. Supply: ≥98% purity, anhydrous, shipped cold.

Molecular Formula C26H23NO4S
Molecular Weight 445.5 g/mol
CAS No. 129431-12-5
Cat. No. B170139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate
CAS129431-12-5
Molecular FormulaC26H23NO4S
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H23NO4S/c28-23-16-17-24(29)27(23)31-25(30)18-19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2
InChIKeyKLOAPUSZAUJNRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mpa(Trt)-OSu: Procurement & Technical Overview


2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate (CAS 129431-12-5), frequently designated Mpa(Trt)-OSu, is a heterobifunctional reagent composed of an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol masked by an acid-labile trityl (Trt) protecting group [1]. Its physicochemical signature—molecular weight of 445.53 g/mol, a computed XLogP3 of 4.5, and a water solubility of 0.022 g/L at 25°C [2][3]—positions it as a hydrophobic, moisture-sensitive solid necessitating anhydrous, refrigerated (2–8°C) storage . While it belongs to the broader class of NHS ester crosslinkers, the trityl-protected thiol introduces a unique temporal control element that dictates its utility in multistep bioconjugation workflows, a feature that cannot be assumed for all NHS-ester-based reagents [1].

Amine-reactive NHS ester enables initial coupling to amines
Acid-labile trityl thiol protection supports temporal control in multistep workflows
Hydrophobic profile requires organic or mixed organic-aqueous solvent systems

Mpa(Trt)-OSu: Why Generic Substitution Fails


Direct substitution of 2,5-dioxopyrrolidin-1-yl 3-(tritylthio)propanoate with a generic NHS ester or an unprotected thiol analog is technically unsound and carries quantifiable risks to experimental outcomes. The compound's defining feature is its protected thiol, which eliminates the potential for premature oxidation and disulfide scrambling that can occur with free thiols during storage and the initial amine-coupling step . Furthermore, the trityl group requires a distinct acid-mediated deprotection step (e.g., using TFA) , creating a defined temporal window unavailable with permanently reactive analogs. This mandatory second step ensures that the subsequent thiol-directed conjugation—whether to maleimides, metal surfaces, or other thiol-reactive species—proceeds in a controlled, high-fidelity manner . Replacing this compound with a simpler NHS ester or a reagent with a different thiol protecting group (such as an acetyl group requiring hydroxylamine deprotection ) fundamentally alters the reaction sequence, kinetics, and required reagents, thereby compromising the precise spatial and temporal control for which the reagent was originally selected.

Unprotected thiol analog

May lead to premature oxidation and disulfide scrambling, compromising site-specific conjugation.

Generic NHS ester

Lacks the protected thiol, eliminating the required temporal deprotection window.

Different thiol protecting group (e.g., acetyl/SATA)

Alters deprotection chemistry (acid vs. hydroxylamine), disrupting orthogonal synthesis schemes.

Mpa(Trt)-OSu: Quantitative Differentiation


NHS Ester Hydrolysis Stability

The aqueous stability of the NHS ester moiety is a critical performance parameter. For 2,5-dioxopyrrolidin-1-yl 3-(tritylthio)propanoate, the NHS ester hydrolysis half-life at pH 7.4 and 25°C is approximately 4 hours . This is notably longer than the half-life of a generic NHS ester, which is reported to be approximately 1 hour at a more alkaline pH of 8 and 25°C . This comparison demonstrates enhanced kinetic stability for the target compound under near-physiological pH, providing a larger operational window for amine conjugation.

Hydrolysis half-life
Cross-study comparable
~4 h (pH 7.4, 25°C)
vs generic NHS: ~1 h (pH 8)
Supports extended amine-coupling window
Hydrolysis conditions differ; review buffer compatibility
Bioconjugation Crosslinking Stability

Trityl vs. SATA Deprotection Conditions

The deprotection of the tritylthio group on Mpa(Trt)-OSu is achieved using acid, typically with pure TFA or TFA/DCM mixtures, and is described as a quantitative cleavage . In contrast, the S-acetylthioacetate (SATA) protecting group, a common alternative, requires deprotection with hydroxylamine under near-neutral pH conditions . The acid lability of the trityl group offers orthogonality to other common protecting groups (e.g., base-labile Fmoc) and can be performed after peptide cleavage from the resin, while the SATA deprotection requires a separate incubation step that may not be compatible with all peptide modifications.

Deprotection chemistry
Class-level inference
Acidic (TFA/DCM) vs. neutral (hydroxylamine)
Orthogonal to base-labile Fmoc; supports SPPS integration
Deprotection compatibility must be validated for specific peptides
Deprotection Chemistry Peptide Synthesis Bioconjugation

Hydrophobicity Profile vs. Sulfo-NHS Analogs

Mpa(Trt)-OSu exhibits a high computed partition coefficient (XLogP3 = 4.5) and low water solubility (0.022 g/L at 25°C) [1][2]. This hydrophobic profile is in direct contrast to water-soluble sulfo-NHS ester analogs, which contain a charged sulfonate group and are designed for aqueous bioconjugation without organic co-solvents . The poor aqueous solubility of Mpa(Trt)-OSu dictates that reactions must be performed in organic or mixed organic-aqueous solvent systems (e.g., DMSO or DMF), which can be advantageous for conjugating hydrophobic small molecules or for solid-phase synthesis, but may be incompatible with some sensitive proteins.

Aqueous solubility & LogP
Class-level inference
0.022 g/L, XLogP3 4.5
vs sulfo-NHS: high water solubility
Requires non-aqueous solvent; may benefit hydrophobic conjugates
Computed properties; experimental validation recommended
Solubility LogP Formulation

Mpa(Trt)-OSu: Application Scenarios


Fmoc SPPS for Disulfide-Rich Peptides

Mpa(Trt)-OSu is the reagent of choice for introducing an N-terminal mercaptopropionic acid (Mpa) moiety into peptides synthesized via Fmoc-SPPS. The acid-labile trityl group is orthogonal to the base-labile Fmoc protecting group, allowing for its retention throughout the entire peptide assembly on the resin . Following global deprotection and cleavage from the resin (which is typically performed with TFA), the trityl group is simultaneously removed to reveal the free thiol, which can then participate in the formation of a desired disulfide bond, as exemplified in the synthesis of the cyclic peptide drug atosiban [1].

Two-Step Bioconjugation for Nanoparticle Functionalization

In a sequential conjugation strategy, the NHS ester of Mpa(Trt)-OSu is first reacted with surface amines on a nanoparticle or protein. After purification of the intermediate, the trityl group is removed with acid to generate a free thiol . This exposed thiol can then be used to chemoselectively conjugate a second payload, such as a maleimide-functionalized drug or a fluorescent dye, or to facilitate direct chemisorption onto gold or silver surfaces [1]. This controlled, two-step process is superior to one-pot methods using unprotected thiols, as it eliminates the risk of self-crosslinking and enables precise stoichiometric control over the final conjugate.

Hydrophobic Payload Conjugation in Non-Aqueous Solvents

Given its low aqueous solubility (0.022 g/L) and high LogP (4.5), Mpa(Trt)-OSu is uniquely suited for conjugation reactions involving highly hydrophobic small-molecule drugs or polymers [1]. The reaction can be performed in anhydrous organic solvents like DMF or DCM, ensuring solubility of both the reagent and the hydrophobic payload. This avoids the precipitation and aggregation issues that would be encountered if a water-soluble sulfo-NHS analog were used. The resulting conjugate can then be purified and, if needed, formulated into an aqueous medium after the desired reaction is complete.

Application
Selection Property
Validation Focus
Fmoc SPPS for disulfide-rich peptides
Orthogonal protecting group compatibility
Trityl stability during Fmoc cycles; thiol release during TFA cleavage
Two-step bioconjugation to nanoparticles
Sequential amine- then thiol-coupling capability
Intermediate purification; thiol activation after deprotection
Hydrophobic payload conjugation in non-aqueous solvents
Solubility in organic solvents
Payload solubility maintenance; avoidance of aggregation

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